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Compound of Interest

Compound Name:
Ethanimidamide, 2-chloro-N,N-

dimethyl-

CAS No.: 88670-14-8

Cat. No.: B8758973 Get Quote

Executive Summary
2-Chloro-N,N-dimethylethanamine (CAS: 107-99-3; HCl salt: 4584-46-7), often referred to as

DMC or Dimethylaminoethyl chloride, is a potent alkylating agent. It is structurally classified as

a "nitrogen half-mustard."[1] Unlike bifunctional nitrogen mustards (e.g., mechlorethamine) that

cross-link DNA, DMC functions primarily as a monofunctional alkylator.

Its genotoxicity stems from the spontaneous formation of a highly electrophilic aziridinium ion in

aqueous or physiological environments. This intermediate attacks nucleophilic centers in DNA,

particularly the N7 position of guanine, leading to base modifications that can cause mispairing

during replication.[2] Under ICH M7 guidelines, DMC is classified as a mutagenic impurity

(Class 2 or Class 1 depending on the weight of carcinogenicity evidence accepted), requiring

control to Threshold of Toxicological Concern (TTC) levels or compound-specific Acceptable

Intakes (AIs).

Mechanistic Basis of Genotoxicity
The genotoxicity of DMC is not inherent to the parent structure but is driven by its reactivity in

solution. The mechanism follows an intramolecular nucleophilic substitution (

).[2]
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The Aziridinium Ion Intermediate
In neutral or basic aqueous conditions, the lone pair on the tertiary amine attacks the

-carbon bearing the chlorine atom. This displaces the chloride ion and forms a strained,
positively charged aziridinium (ethyleneimmonium) ring.

Reactivity: The ring strain and the positive charge make the carbons of the aziridinium ring

highly electrophilic.[2]

DNA Target: The N7 atom of guanine is the most nucleophilic site on DNA exposed in the

major groove and is the primary target for alkylation.

Visualization of the Mechanism
The following diagram illustrates the transformation of DMC into the reactive aziridinium

species and the subsequent formation of the DNA adduct.[3]
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Figure 1: Mechanism of DNA alkylation by DMC via aziridinium ion formation.
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Genotoxicity Profile: Evidence Synthesis
In Vitro Mutagenicity (Ames Test)
DMC consistently tests positive in the Bacterial Reverse Mutation Assay (Ames Test),

specifically in strains that detect base-pair substitutions.

Strain Mutation Type Result Mechanism Note

TA1535 Base-pair substitution POSITIVE

Highly sensitive to

alkylating agents

targeting GC pairs.

TA100 Base-pair substitution POSITIVE

Detects base

changes; often

positive with/without

S9 activation.

TA98 Frameshift Negative/Weak

Monofunctional

alkylators typically

cause substitutions,

not frameshifts.

Key Insight: Unlike indirect mutagens (e.g., aflatoxins) that require metabolic activation (S9

fraction) to become reactive, DMC is a direct-acting mutagen. However, its stability is pH-

dependent; it is stable as a salt but reactive as a free base.

Carcinogenicity Risks
While long-term 2-year bioassays are limited compared to other mustards, available data

indicates carcinogenic potential.

Strain A Mouse Lung Tumor Bioassay: DMC was reported to significantly increase the

incidence of lung tumors in Strain A mice following intraperitoneal injection [1].[4]

Structure-Activity Relationship (SAR): As a nitrogen half-mustard, it shares the

pharmacophore of known carcinogens like mechlorethamine and nitrogen mustard N-oxide.
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Regulatory Framework & Control Strategy
Under ICH M7 (R1) guidelines, DMC is categorized based on its known mutagenicity and

carcinogenic data.

Classification:Class 2 (Known Mutagen, Limited Carcinogenicity Data) or Class 1 (Known

Carcinogen, if Strain A mouse data is deemed sufficient by the specific regulatory body).

Control Limit:

If Class 1: Compound-specific Acceptable Intake (AI) based on TD50.

If Class 2: Default TTC (Threshold of Toxicological Concern) of 1.5 µ g/day for lifetime

exposure.

Calculation of Permitted Level
For a drug with a maximum daily dose (MDD) of 100 mg:

Experimental Protocols
Protocol A: Modified Ames Test for Reactive Amines
Standard Ames protocols may yield false negatives if the reactive aziridinium ion hydrolyzes

before entering the bacteria. This modified protocol ensures exposure to the reactive species.

Objective: Assess mutagenicity while controlling spontaneous hydrolysis.

Preparation of Test Article:

Dissolve DMC.HCl in DMSO (anhydrous). Rationale: Water triggers premature cyclization

and hydrolysis.

Prepare concentrations immediately prior to use. Do not store frozen stock solutions of the

free base.

Tester Strains: Use Salmonella typhimurium TA100 and TA1535.

Pre-incubation Method (Crucial):
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Mix 0.1 mL bacterial culture (

cells/mL) with 0.5 mL S9 mix (or phosphate buffer) and 0.05 mL test solution.

Incubate at 37°C for 20 minutesbefore adding top agar.

Mechanism:[2][3][5][6] This allows the aziridinium ion to form and interact with bacteria

before being diluted/quenched by the aqueous agar overlay.

Plating: Add 2.0 mL molten top agar (with trace histidine/biotin), mix, and pour onto minimal

glucose agar plates.

Incubation: 48–72 hours at 37°C.

Scoring: Count revertant colonies. A 2-fold increase over solvent control with a dose-

response indicates a positive result.

Protocol B: Analytical Quantitation via GC-MS
To verify impurity clearance in drug substances, a highly sensitive method is required. DMC is

polar and lacks a strong chromophore, making HPLC-UV unsuitable.

Method: Headspace or Direct Injection GC-MS.

Sample Preparation:

Dissolve Drug Substance in 1M NaOH (aq) / Methylene Chloride extraction.

Note: The base liberates the free amine, which extracts into the organic layer.

GC Parameters:

Column: DB-624 or equivalent (volatile amines).

Carrier Gas: Helium, 1.0 mL/min.

Injector: Splitless, 250°C.

MS Detection:
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Mode: SIM (Selected Ion Monitoring).

Target Ions: m/z 58 (Base peak,

), m/z 72.

System Suitability:

Limit of Quantitation (LOQ) must be confirmed at

of the TTC limit (e.g., 5 ppm).

Risk Assessment Workflow
The following decision tree outlines the logic for handling DMC impurities in pharmaceutical

development.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8758973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Impurity Identification
(DMC)

In Silico Assessment
(Derek/Leadscope)

Structural Alert?
(Alkyl Halide)

Ames Test
(Focus: TA1535/TA100)

Yes

Establish Control Limit
(TTC: 1.5 µg/day)

Known Mutagen
(Skip testing)Ames Positive?

Classify: ICH M7 Class 2
(Mutagenic)

Yes

Process Purge Study
(Spike & Fate)

No (Unlikely)

Routine Release Testing
(GC-MS)

If purge < 1000x

Click to download full resolution via product page

Figure 2: ICH M7 assessment and control workflow for DMC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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